molecular formula C7H13N3S2 B13349835 N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine

Cat. No.: B13349835
M. Wt: 203.3 g/mol
InChI Key: INCSYVPPFOKKCK-UHFFFAOYSA-N
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Description

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce amines or thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells. The compound may also interact with enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3S2

Molecular Weight

203.3 g/mol

IUPAC Name

N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C7H13N3S2/c1-3-8-4-5-11-7-10-9-6(2)12-7/h8H,3-5H2,1-2H3

InChI Key

INCSYVPPFOKKCK-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC1=NN=C(S1)C

Origin of Product

United States

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